molecular formula C13H17FO B7844766 Cyclohexyl(2-fluorophenyl)methanol

Cyclohexyl(2-fluorophenyl)methanol

Cat. No.: B7844766
M. Wt: 208.27 g/mol
InChI Key: FASHLLGKVJYYDH-UHFFFAOYSA-N
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Description

Cyclohexyl(2-fluorophenyl)methanol is an organic compound that features a cyclohexyl group attached to a fluorophenyl ring and a hydroxyl group

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: One common synthetic route involves the reaction of cyclohexylmagnesium bromide with 2-fluorobenzaldehyde, followed by reduction.

  • Reduction of Ketones: Another method includes the reduction of cyclohexyl(2-fluorophenyl)ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency.

Types of Reactions:

  • Oxidation: this compound can be oxidized to cyclohexyl(2-fluorophenyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can convert the hydroxyl group to a methylene group, producing cyclohexyl(2-fluorophenyl)methane.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, Na2Cr2O7, H2O2

  • Reduction: NaBH4, LiAlH4, H2 with Pd/C catalyst

  • Substitution: Halogenating agents (e.g., SOCl2, PBr3), nucleophiles (e.g., CN-, NH3)

Major Products Formed:

  • Cyclohexyl(2-fluorophenyl)carboxylic acid (from oxidation)

  • Cyclohexyl(2-fluorophenyl)methane (from reduction)

  • Various substituted cyclohexyl(2-fluorophenyl)methanes (from substitution)

Scientific Research Applications

Cyclohexyl(2-fluorophenyl)methanol has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific biological pathways.

  • Industry: Its unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexyl(2-fluorophenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Cyclohexyl(3-fluorophenyl)methanol

  • Cyclohexyl(4-fluorophenyl)methanol

  • Cyclohexyl(2-chlorophenyl)methanol

Uniqueness: Cyclohexyl(2-fluorophenyl)methanol is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties compared to its analogs. The presence of the fluorine atom can enhance the compound's stability and alter its electronic properties, making it distinct from other similar compounds.

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Properties

IUPAC Name

cyclohexyl-(2-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13,15H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASHLLGKVJYYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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